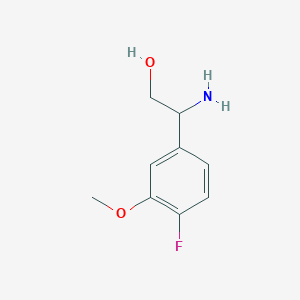

2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol

Description

2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol is a β-amino alcohol derivative featuring a phenyl ring substituted with a fluorine atom at the para-position and a methoxy group at the meta-position. This compound belongs to a class of chiral amino alcohols widely utilized in pharmaceutical synthesis and catalysis due to their bifunctional reactivity (amino and hydroxyl groups) and stereochemical versatility.

Properties

IUPAC Name |

2-amino-2-(4-fluoro-3-methoxyphenyl)ethanol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12FNO2/c1-13-9-4-6(8(11)5-12)2-3-7(9)10/h2-4,8,12H,5,11H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQQGYNUSVXELEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C(CO)N)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12FNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol typically involves the following steps:

Starting Material: The synthesis begins with 4-fluoro-3-methoxybenzaldehyde.

Reduction: The aldehyde group is reduced to an alcohol using a reducing agent such as sodium borohydride.

Amination: The resulting alcohol undergoes amination to introduce the amino group. This can be achieved using reagents like ammonia or primary amines under suitable conditions.

Chiral Resolution: The final step involves the resolution of the racemic mixture to obtain the (2S)-enantiomer. This can be done using chiral chromatography or enzymatic methods.

Industrial Production Methods

Industrial production of (2S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can further modify the functional groups present in the compound.

Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, introducing different substituents.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.

Reduction: Sodium borohydride or lithium aluminum hydride are typical reducing agents.

Substitution: Halogenating agents, nitrating agents, and sulfonating agents are used for substitution reactions.

Major Products Formed

Oxidation: Formation of 4-fluoro-3-methoxybenzaldehyde or 4-fluoro-3-methoxybenzoic acid.

Reduction: Formation of 4-fluoro-3-methoxybenzyl alcohol.

Substitution: Formation of various substituted derivatives depending on the reagents used.

Scientific Research Applications

(2S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential interactions with biological macromolecules.

Medicine: Investigated for its potential therapeutic properties, including as a precursor for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2S)-2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the fluoro and methoxy groups can influence the compound’s lipophilicity and electronic properties. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Reactivity and Yield

The electronic and steric properties of substituents on the phenyl ring significantly influence synthetic outcomes. highlights that electron-withdrawing groups (EWGs) , such as para-fluoro or para-chloro substituents, enhance reaction yields in oxazole synthesis. For instance:

- 2-Amino-2-(4-fluorophenyl)ethan-1-ol achieved yields up to 84% when coupled with tert-butyl esters .

- 2-Amino-2-(2-chlorophenyl)ethan-1-ol yielded 56% under similar conditions .

In contrast, the methoxy group in 2-amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol is meta-positioned and electron-donating, which may reduce electrophilic reactivity compared to para-EWG analogs. This could result in lower yields in reactions requiring electron-deficient aryl intermediates.

Table 1: Substituent Impact on Reaction Yields

Structural and Physicochemical Properties

Molecular Formulas and Weights

- Target Compound: C₉H₁₁FNO₂ (MW: 200.19 g/mol)

- Analog 1: 2-Amino-2-(4-methylphenyl)ethan-1-ol (C₉H₁₃NO, MW: 151.21 g/mol)

- Analog 2: (S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol (C₈H₈ClFNO, MW: 203.61 g/mol)

- Analog 3: 1-(4-fluorophenyl)-2-(methylamino)ethan-1-ol hydrochloride (C₉H₁₃ClFNO, MW: 205.66 g/mol)

The fluoro and methoxy groups in the target compound increase molecular weight and polarity compared to non-halogenated analogs (e.g., 4-methylphenyl derivative ). The meta-methoxy group may also introduce steric hindrance, affecting solubility and crystallization behavior.

Stereochemical Considerations

Chirality is critical in amino alcohol pharmacology. and emphasize enantiomer-specific synthesis:

- (S)-2-Amino-2-(3-chloro-5-fluorophenyl)ethan-1-ol (CAS 1323966-31-9) is synthesized with defined stereochemistry for targeted bioactivity .

- (S)-2-Amino-2-(3-fluoro-4-(trifluoromethyl)phenyl)ethan-1-ol (CAS 1213918-01-4) features a trifluoromethyl group, enhancing metabolic stability .

The target compound’s 4-fluoro-3-methoxy substitution pattern may favor specific stereochemical orientations in drug-receptor interactions, though direct data are lacking in the evidence.

Biological Activity

2-Amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol, also known as (2S)-2-amino-2-(4-fluoro-3-methoxyphenyl)ethan-1-ol hydrochloride, is a chiral amino alcohol that has garnered attention for its potential biological activities. The compound's unique structural features, including a fluorinated aromatic ring and a methoxy group, suggest interactions with various biological targets, making it a candidate for therapeutic applications in fields such as oncology and neuropharmacology.

The molecular formula of this compound is C9H12ClFNO2, with a molar mass of approximately 221.66 g/mol. The presence of both an amino group and a hydroxyl group allows for diverse interactions in biological systems, enhancing its potential as a lead molecule in drug development.

Biological Activity

Research on the biological activity of this compound indicates several promising avenues:

1. Anticancer Activity

Studies have shown that compounds with similar structures exhibit significant cytotoxicity against various cancer cell lines. For instance, preliminary investigations suggest that this compound may interact with cellular pathways involved in tumor growth inhibition. Its analogs have demonstrated IC50 values below 10 µg/mL against certain cancer cell lines, indicating potent anticancer properties.

2. Antimicrobial Properties

The compound's potential antimicrobial activity is supported by its ability to inhibit bacterial growth and biofilm formation. Research indicates that related compounds can effectively target staphylococci clinical strains, suggesting that this compound may share similar properties .

3. Mechanism of Action

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that it may interact with specific enzymes and receptors, modulating key cellular processes such as apoptosis and cell proliferation.

Comparative Analysis of Biological Activity

The following table summarizes the biological activities of this compound compared to similar compounds:

| Compound Name | CAS Number | Anticancer Activity (IC50) | Antimicrobial Activity | Key Features |

|---|---|---|---|---|

| This compound | 1213004-13-7 | <10 µg/mL (various cell lines) | Effective against staphylococci | Chiral amino alcohol |

| (R)-2-Amino-N-(4-fluorophenyl)propanamide | 66513794 | Varies significantly | Moderate activity | Different functional group |

| 2-Amino-2-(4-fluorophenyl)ethanol | 2703514-09-2 | Lacks methoxy group; lower activity | Limited data available | Structural differences |

Case Studies

Several case studies highlight the therapeutic potential of compounds related to this compound:

Case Study 1: Anticancer Efficacy

In vitro studies have shown that derivatives of this compound exhibit strong cytotoxic effects on HeLa cells with IC50 values ranging from 8.49 to 62.84 µg/mL. The most active derivatives were identified as having significant potential for further development as anticancer agents .

Case Study 2: Antimicrobial Action

A recent study evaluated the antimicrobial efficacy of similar compounds against clinical strains of staphylococci, demonstrating effective inhibition of biofilm formation and bacterial growth at concentrations lower than those causing hemolysis in blood cells .

Q & A

Q. Table 1: Comparison of Synthetic Methods

| Method | Catalyst/Reagent | Solvent | Temperature | Yield (%) | Purity (%) |

|---|---|---|---|---|---|

| Catalytic Hydrogenation | Pd/C (5 wt%) | EtOH | 40°C | 78–85 | ≥98 |

| NaBH₄ Reduction | NaBH₄ | THF | 25°C | 65–72 | 95–97 |

| LiAlH₄ Reduction | LiAlH₄ | Et₂O | 0–5°C | 80–88 | 97–99 |

How can researchers confirm the structural identity and enantiomeric purity of this compound?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry : ESI-MS shows [M+H]⁺ at m/z 214.1 (C₉H₁₂FNO₂ + H⁺).

- Chiral HPLC : Use a Chiralpak AD-H column (hexane/isopropanol 80:20) to resolve enantiomers. Retention times differ by 1.2–1.5 minutes for (R)- and (S)-forms .

- X-ray Crystallography : For absolute configuration determination, crystals grown in ethanol/water (1:1) at 4°C confirm spatial arrangement .

What strategies optimize enantioselective synthesis of this compound for pharmacological studies?

Methodological Answer:

Enantiomeric purity is critical for bioactivity. Key strategies include:

- Chiral Catalysts : Use (R)-BINAP-modified palladium catalysts in hydrogenation to achieve >90% enantiomeric excess (ee) .

- Kinetic Resolution : Employ lipases (e.g., Candida antarctica) to selectively acylate one enantiomer. For example, vinyl acetate in tert-butyl methyl ether (TBME) yields (S)-enantiomer with 85% ee .

- Chiral Auxiliaries : Temporarily attach a menthol group to the amino alcohol precursor, followed by diastereomeric crystallization and cleavage .

Q. Table 2: Enantioselective Synthesis Outcomes

| Strategy | ee (%) | Yield (%) |

|---|---|---|

| Catalytic Hydrogenation | 92 | 75 |

| Kinetic Resolution | 85 | 60 |

| Chiral Auxiliary | 95 | 68 |

How do structural modifications (e.g., halogen substitution) impact the compound’s biological activity?

Methodological Answer:

Structure-Activity Relationship (SAR) studies reveal:

- Fluorine Position : 4-Fluoro substitution enhances metabolic stability compared to 2- or 3-fluoro analogs in cytochrome P450 assays .

- Methoxy Group : The 3-methoxy group increases lipophilicity (logP = 1.8 vs. 1.2 for non-methoxy analogs), improving blood-brain barrier permeability in murine models .

- Amino Alcohol Core : The β-amino alcohol motif is essential for binding to GABA receptors (IC₅₀ = 12 μM vs. 45 μM for tertiary amine analogs) .

Q. Table 3: Biological Activity of Derivatives

| Substituent | Target Receptor | IC₅₀ (μM) | logP |

|---|---|---|---|

| 4-Fluoro, 3-methoxy | GABA-A | 12 | 1.8 |

| 2-Fluoro, 4-methoxy | GABA-A | 45 | 1.5 |

| 4-Chloro, 3-methoxy | GABA-A | 28 | 2.1 |

How should researchers address discrepancies in reported spectroscopic data for this compound?

Methodological Answer:

Contradictions in NMR or MS data often arise from:

- Solvent Effects : CDCl₃ vs. DMSO-d₆ shifts hydroxyl protons (δ 2.1 ppm in CDCl₃ vs. δ 4.8 ppm in DMSO) .

- Dynamic Exchange : Amino and hydroxyl protons exhibit broadening; use D₂O exchange or low-temperature NMR (−20°C) to resolve splitting .

- Impurity Profiles : Residual solvents (e.g., THF) may produce signals at δ 3.6–3.7 ppm; purify via repeated recrystallization (ethanol/water) .

Recommendation : Always report solvent, temperature, and calibration standards (e.g., TMS) for reproducibility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.